Tyrosyltyrosine Methyl Ester (Tyr-Tyr-OMe): Structural Dynamics, Synthesis, and Advanced Applications
Tyrosyltyrosine Methyl Ester (Tyr-Tyr-OMe): Structural Dynamics, Synthesis, and Advanced Applications
Introduction
Tyrosyltyrosine methyl ester (H-Tyr-Tyr-OMe) is a highly versatile dipeptide derivative characterized by its tandem phenolic side chains and a C-terminal methyl ester. Serving as a critical building block in peptide chemistry, it bridges the gap between simple amino acid derivatives and complex macrocyclic architectures. This technical guide explores the structural properties, self-validating synthetic protocols, and cutting-edge applications of Tyr-Tyr-OMe, ranging from biomaterial engineering to the development of HIV-entry inhibitors.
Chemical Structure and Physical Properties
The structural uniqueness of Tyr-Tyr-OMe lies in its two adjacent L-tyrosine residues, which provide dense hydrogen-bonding potential and electron-rich aromatic rings. The C-terminal methyl esterification neutralizes the negative charge of the carboxylate group, significantly enhancing the molecule's lipophilicity and solubility in organic solvents compared to the free dipeptide.
Table 1: Key Chemical and Physical Properties
| Property | Specification |
| Chemical Name | L-Tyrosyl-L-tyrosine methyl ester |
| Sequence / Abbreviation | H-Tyr-Tyr-OMe |
| CAS Registry Number | [1] |
| Molecular Formula | C19H22N2O5 |
| Molecular Weight | 358.39 g/mol |
| Isoelectric Point (Theoretical) | ~9.5 (due to basic N-terminus and phenolic OH) |
| Solubility | Soluble in MeOH, EtOH, DMF, DMSO; moderately soluble in aqueous buffers |
| Key Structural Features | Dual phenolic hydroxyls, peptide bond, C-terminal methyl ester |
Synthesis Methodologies
The synthesis of Tyr-Tyr-OMe can be achieved via traditional solution-phase peptide synthesis or enzymatic pathways.
Enzymatic Synthesis
Aminoacyltransferase enzymes extracted from sources such as beef liver have demonstrated the ability to catalyze the synthesis of tyrosyltyrosine methyl ester. In a predominantly hydrolytic environment, these highly purified proteinases can drive peptide bond formation when provided with L-tyrosine methyl ester substrates, yielding H-Tyr-Tyr-OMe through a self-condensation mechanism as detailed in [2].
Solution-Phase Chemical Synthesis (Self-Validating Protocol)
For scalable and precise synthesis, solution-phase chemistry using Boc-protection strategies is the industry standard. The following protocol outlines the synthesis of H-Tyr-Tyr-OMe, incorporating causality and built-in quality control checkpoints to ensure a self-validating system.
Step-by-Step Protocol: Synthesis of H-Tyr-Tyr-OMe
Objective: To couple Boc-Tyr-OH with H-Tyr-OMe·HCl, followed by Boc deprotection.
Step 1: Activation and Coupling
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Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to activate the carboxylic acid of Boc-Tyr-OH. HOBt (Hydroxybenzotriazole) is added to suppress racemization and improve the yield by forming a highly reactive, yet stable, ester intermediate.
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Procedure: Dissolve Boc-Tyr-OH (1.0 equiv) and H-Tyr-OMe·HCl (1.05 equiv) in anhydrous DMF. Add DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) to neutralize the HCl salt and establish a basic environment. Cool to 0°C, then add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at room temperature for 12 hours.
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Validation Checkpoint: Monitor via TLC (Thin-Layer Chromatography) using a 9:1 DCM:MeOH solvent system. The complete disappearance of the Boc-Tyr-OH spot confirms reaction completion.
Step 2: Workup and Purification of Boc-Tyr-Tyr-OMe
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Causality: Liquid-liquid extraction removes water-soluble coupling byproducts (such as urea derivatives from EDC) and unreacted starting materials.
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Procedure: Partition the reaction mixture between Ethyl Acetate (EtOAc) and 1 M HCl. Extract the aqueous phase with EtOAc. Wash the combined organic layers with saturated NaHCO3 and brine, then dry over anhydrous MgSO4. Evaporate the solvent under reduced pressure to afford the protected intermediate as detailed in [3].
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Validation Checkpoint: Analyze the crude product via LC-MS. The presence of the [M+H]+ peak corresponding to Boc-Tyr-Tyr-OMe confirms successful coupling[3].
Step 3: Boc Deprotection
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Causality: Trifluoroacetic acid (TFA) is a strong acid that selectively cleaves the tert-butyloxycarbonyl (Boc) protecting group without hydrolyzing the peptide bond or the C-terminal methyl ester.
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Procedure: Dissolve Boc-Tyr-Tyr-OMe in a 1:1 mixture of TFA and DCM (Dichloromethane). Stir for 1 hour at room temperature under an N2 atmosphere[4].
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Workup: Evaporate the solvent in vacuo. Precipitate the product by adding cold anhydrous diethyl ether. Centrifuge and dry the resulting H-Tyr-Tyr-OMe·TFA salt.
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Validation Checkpoint: 1H NMR and 13C NMR spectroscopy must be used to confirm the disappearance of the intense tert-butyl singlet (~1.4 ppm), validating complete deprotection[4].
Fig 1: Solution-phase synthesis workflow for H-Tyr-Tyr-OMe.
Advanced Applications and Workflows
Oxidative Phenol Macrocyclization (OxPM)
Tyr-Tyr-OMe and its derivatives serve as critical substrates for Oxidative Phenol Macrocyclization (OxPM), a biomimetic strategy used to synthesize complex macrocyclic peptides. Multicopper clusters, such as tmedaCu2OTf, catalyze the cross-coupling of the electron-rich phenolic side chains.
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Mechanistic Insight: The multicopper catalyst distinguishes between neighboring (i+1) and remote (i+2, i+3) phenolic-based amino acids. Interestingly, while remote tyrosines readily cyclize to form 15- to 21-membered rings, neighboring residues in Boc-Tyr-Tyr-OMe often resist cyclization into medium-sized 12-membered rings due to steric and geometric constraints, instead yielding oligomeric products as shown in[5]. This site-selectivity is crucial for designing specific glycopeptide antibiotic (GPA) analogues.
Fig 2: Oxidative Phenol Macrocyclization (OxPM) catalytic pathway.
Amyloid Peptide-Polymer Blends for Biomaterials
Dipeptides containing tyrosine, such as folate-conjugated L-tyrosyl-L-tyrosine methyl ester, exhibit remarkable self-assembling properties. These peptides can form rigid amyloid-like fibrils. When blended with carrier polymers like polycaprolactone or poly(ethylene oxide) (PEO) and subjected to electrospinning, they create composite nanofiber mats.
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Mechanistic Insight: The intrinsic zwitterionic character and hydrogen-bonding capacity of the dipeptide enhance the charge density on the surface of the ejected polymer jet during electrospinning. This increased charge density leads to higher elongation forces, resulting in a substantial reduction in fiber diameter and enhanced mechanical stress properties of the resulting biomaterial, as discussed in [6].
Precursor for HIV-Entry Inhibitors
Tyr-Tyr-OMe is a vital intermediate in the synthesis of sulfotyrosine dipeptides, which act as potent HIV-entry inhibitors. The global sulfation of the unprotected phenolic hydroxyl groups in the dipeptide sequence mimics the sulfated tyrosine residues found in the CCR5 coreceptor, effectively blocking the viral gp120 envelope glycoprotein from binding[3].
References
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LookChem. "Cas 10125-11-8, 2,5-Piperazinedione, 3,6-bis[(4-hydroxyphenyl)methyl] - Upstream product 13022-41-8 L-tyrosyl-L-tyrosine methyl ester". Available at:[Link]
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Semantic Scholar. "An Aminoacyltransferase Preparation from Beef Liver". Journal of Biological Chemistry. Available at: [Link]
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National Institutes of Health (PMC). "Sulfotyrosine dipeptide: Synthesis and evaluation as HIV-entry inhibitor". Available at:[Link]
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American Chemical Society (ACS). "Multicopper Clusters Enable Oxidative Phenol Macrocyclization (OxPM) of Peptides". Journal of the American Chemical Society. Available at:[Link]
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American Chemical Society (ACS). "De Novo Amyloid Peptide–Polymer Blends with Enhanced Mechanical and Biological Properties". Biomacromolecules. Available at:[Link]
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Wiley-VCH. "Supporting Information: Peptide Synthesis". Available at: [Link]
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